(S)-cis-Verbenol

Catalog No.
S1518586
CAS No.
18881-04-4
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-cis-Verbenol

CAS Number

18881-04-4

Product Name

(S)-cis-Verbenol

IUPAC Name

(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1

InChI Key

WONIGEXYPVIKFS-YIZRAAEISA-N

SMILES

CC1=CC(C2CC1C2(C)C)O

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O

Isomeric SMILES

CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O

(S)-cis-Verbenol is a naturally occurring monoterpene alcohol found in various plants, including Tanacetum parthenium (feverfew) and Chrysanthemum indicum (chrysanthemum) []. While its specific functions in these plants are not fully understood, research suggests several potential scientific research applications for (S)-cis-Verbenol:

Potential Antimicrobial Activity

Studies have investigated the potential antimicrobial properties of (S)-cis-Verbenol. One study found that it exhibited antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger []. However, further research is needed to determine its efficacy and potential mechanisms of action against different microbial species.

Potential Insecticidal Activity

(S)-cis-Verbenol has also been studied for its potential insecticidal activity. Research suggests it may have repellent and insecticidal effects on some insect species, including mosquitoes and aphids [, ]. However, more research is required to understand its effectiveness and safety for use as a pest control agent.

(S)-cis-Verbenol is a bicyclic monoterpene alcohol with the chemical formula C10_{10}H16_{16}O. It is one of the stereoisomers of verbenol, specifically characterized by the configuration of its hydroxyl group and the arrangement of its methyl groups. In this isomer, both methyl groups are located on the same side of the carbon ring as the hydroxyl group, distinguishing it from its trans counterpart. (S)-cis-Verbenol is notable for its role as an aggregation pheromone in certain bark beetles, such as Ips typographus and Dendroctonus ponderosae .

The mechanism of action of (S)-cis-Verbenol depends on the specific application. In its role as a chiral building block, it participates in various chemical reactions during organic synthesis to introduce chirality into the final product [].

As a potential insect pheromone, (S)-cis-Verbenol likely interacts with olfactory receptors on insects, triggering specific behavioral responses []. However, the exact molecular details of this interaction require further investigation.

Typical of alcohols and terpenes. These include:

  • Oxidation Reactions: (S)-cis-Verbenol can be oxidized to form ketones or aldehydes. For example, studies have shown that it can be oxidized by microbial agents such as Nocardia corallina, yielding other useful compounds .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often used in flavoring and fragrance applications.
  • Alkylation: (S)-cis-Verbenol can undergo Friedel-Crafts alkylation, allowing for the construction of complex organic molecules .

(S)-cis-Verbenol exhibits several biological activities, including:

  • Pheromonal Activity: As an aggregation pheromone, it plays a critical role in the behavior of certain bark beetles, facilitating communication and attracting other beetles to specific locations .
  • Antioxidative Properties: Research indicates that (S)-cis-Verbenol possesses significant antioxidative activity, which can contribute to its potential therapeutic applications .
  • Anti-inflammatory Effects: The compound has also been noted for its anti-inflammatory properties, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing (S)-cis-Verbenol:

  • Natural Extraction: It can be isolated from natural sources such as Perilla frutescens and Chamaecyparis formosensis, where it occurs naturally .
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions that may include starting materials like pinene or other terpenes, followed by specific functional group transformations to achieve the desired stereochemistry.
  • Biotransformation: Microbial biotransformation processes have been explored to convert simpler precursors into (S)-cis-Verbenol using specific strains capable of selective oxidation .

(S)-cis-Verbenol finds applications in various fields:

  • Pest Control: Its role as a pheromone makes it significant in developing eco-friendly pest management strategies.
  • Fragrance Industry: The compound is used in perfumery due to its pleasant scent profile.
  • Pharmaceuticals: Given its biological activities, (S)-cis-Verbenol could be explored for therapeutic applications related to inflammation and oxidative stress.

Research into the interactions of (S)-cis-Verbenol with other biological systems has revealed:

  • Insect Behavior Studies: Investigations have shown how (S)-cis-Verbenol influences the behavior of bark beetles, affecting their aggregation and mating patterns.
  • Cellular Interaction: Studies on its antioxidative properties suggest potential interactions with cellular pathways involved in oxidative stress responses .

(S)-cis-Verbenol shares structural similarities with several other compounds within the terpenoid family. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Trans-VerbenolBicyclic monoterpenePheromone for mountain pine beetleAttracts insects differently than cis
LimoneneMonoterpeneAntimicrobial propertiesCommonly found in citrus oils
CamphorBicyclic monoterpeneAntiseptic and anti-inflammatoryStrong odor; used in medicinal products
MyrceneMonoterpeneSedative effectsPrecursor to many other terpenes

(S)-cis-Verbenol is unique due to its specific stereochemistry and biological roles, particularly in insect communication. Its distinct properties set it apart from other similar compounds, making it a subject of interest in both ecological and pharmaceutical research.

Enzymatic Conversion of α-Pinene to (S)-cis-Verbenol in Bark Beetles

Bark beetles exhibit a remarkable ability to convert host-derived α-pinene into enantiomerically specific (S)-cis-Verbenol. This process is stereochemically dependent: (-)-α-pinene is oxidized to (+)-cis-Verbenol, while (+)-α-pinene yields (+)-trans-Verbenol. The reaction occurs primarily in the fat body tissue of beetles, where cytochrome P450 enzymes catalyze the hydroxylation of α-pinene at the C4 position. Field studies on Ips paraconfusus demonstrate that exposure to (-)-α-pinene vapors induces the exclusive production of (+)-cis-Verbenol in both sexes, confirming the chirality-dependent specificity of this pathway.

Key enzymatic steps include:

  • Substrate uptake: α-Pinene is absorbed from host resin during feeding.
  • Hydroxylation: A P450 monooxygenase introduces a hydroxyl group at C4, forming verbenol.
  • Stereochemical resolution: Isomerases ensure the cis-configuration is retained.

The ecological implication is profound: the chirality of host α-pinene directly governs pheromone production, influencing beetle aggregation patterns and host colonization success.

Cytochrome P450-Mediated Oxidative Mechanisms in Pheromone Production

Cytochrome P450 enzymes (CYPs) are central to (S)-cis-Verbenol biosynthesis. In Dendroctonus ponderosae (mountain pine beetle), CYP6DE1 hydroxylates α-pinene to trans-Verbenol, while related CYP isoforms in Ips pini and Ips paraconfusus are implicated in cis-Verbenol production. Structural studies reveal that substrate binding pockets in these CYPs discriminate between α-pinene enantiomers, ensuring stereoselective hydroxylation.

Notably, gut microbiota contribute to pheromone modulation. Enterobacter xiangfangensis, a symbiotic bacterium in Dendroctonus valens, oxidizes cis-Verbenol to verbenone via aldehyde dehydrogenase (ALDH1), acting as a feedback regulator to prevent over-aggregation. This interplay between endogenous CYPs and microbial metabolism highlights the complexity of pheromone dynamics.

Metabolic Engineering Strategies for Heterologous Production in Microbial Hosts

Recent breakthroughs in synthetic biology enable the de novo production of (S)-cis-Verbenol in Escherichia coli. Key achievements include:

  • Enzyme optimization: Truncated (+)-α-pinene synthase (PtPS30-39) from Pinus taeda, fused with solubility-enhancing tags (e.g., CM29), increased α-pinene titers 8.9-fold.
  • P450 engineering: A mutant cytochrome P450 cam (F89W/Y98F/L246A) from Pseudomonas putida was introduced to hydroxylate α-pinene, yielding 11.13 mg/L of enantiopure (+)-cis-Verbenol.
  • Pathway integration: Co-expression of neryl diphosphate synthase (SlNPPS1) and PtPS30-39 in E. coli streamlined precursor supply, achieving 134.12 mg/L α-pinene.
Host SystemEnzyme SystemSubstrateProductYieldReference
E. coliPtPS30-39 + P450 cam mutantEndogenous GPP(+)-cis-Verbenol11.13 mg/L
Ips paraconfususEndogenous P450(-)-α-Pinene(+)-cis-VerbenolN/A

These platforms offer scalable alternatives to traditional extraction methods, with potential for field-deployable pheromone lures.

(S)-cis-Verbenol functions as an aggregation pheromone component in multiple Dendroctonus bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and spruce bark beetle (Ips typographus). Field experiments using multiple-funnel traps baited with myrcene and exo-brevicomin showed that adding (S)-cis-Verbenol increased male mountain pine beetle captures by 2.5-fold compared to controls lacking this compound [2] [6]. The pheromonal effect is enantiomer-specific: synthetic (S)-cis-Verbenol outperforms its (R)-enantiomer in attracting conspecifics, with trap catch rates differing by 40–60% depending on geographic population [2].

In the spruce bark beetle system, (S)-cis-Verbenol constitutes 15–30% of the volatile metabolites derived from host α-pinene oxidation [1]. When combined with host monoterpenes, this compound synergistically enhances beetle recruitment to stressed trees. Traps baited with α-pinene and (S)-cis-Verbenol captured 73% more Ips typographus adults compared to α-pinene alone, demonstrating its role in mass attack coordination [1]. The aggregation response exhibits dose dependency, with optimal attraction occurring at 0.5–2.0 μg/hr release rates [6].

Sex-Specific Behavioral Responses to (S)-cis-Verbenol in Bark Beetle Populations

Metabolic studies reveal stark sexual dimorphism in (S)-cis-Verbenol production and perception. Topical application of (-)-α-pinene to male Ips typographus induced 3-fold higher (S)-cis-Verbenol biosynthesis compared to females, with hindgut concentrations reaching 12.7 ± 2.1 ng/mg body weight versus 4.2 ± 1.3 ng/mg in females [1]. This sexual disparity correlates with differential expression of cytochrome P450 enzymes (CYP6DE1 homologs) responsible for α-pinene hydroxylation [4].

Behavioral assays demonstrate that male mountain pine beetles exhibit 80% higher antennal sensitivity to (S)-cis-Verbenol compared to females, as measured by electroantennography [2]. Despite this physiological difference, field data show that (S)-cis-Verbenol baits attract both sexes equally when combined with host volatiles—a paradox resolved by the compound’s dual role as an aggregation signal and precursor for sex-specific pheromones [1] [6]. Females preferentially convert (S)-cis-Verbenol into verbenone, a multifunctional terpene regulating population density and dispersal timing [1].

Coevolutionary Dynamics with Host Tree Chemical Defenses

The biosynthetic origin of (S)-cis-Verbenol directly links bark beetle chemical ecology to conifer defense systems. Constitutive and induced host α-pinene serves as the primary substrate for beetle-derived (S)-cis-Verbenol, creating an evolutionary arms race between tree resin composition and insect detoxification pathways. Pinus contorta populations with 35–40% (-)-α-pinene content in their oleoresin show 50% lower beetle infestation rates compared to trees dominated by (+)-α-pinene isomers [4].

Molecular analyses of Dendroctonus ponderosae CYP6DE1 reveal 94% amino acid sequence conservation across populations exploiting different pine hosts, suggesting strong selective pressure to maintain α-pinene hydroxylation efficiency [4]. This enzymatic adaptation allows beetles to simultaneously detoxify host defenses and generate aggregation signals. However, excessive (S)-cis-Verbenol production (>20 ng/mg body weight) becomes neurotoxic, creating an evolutionary balance between chemical defense exploitation and self-intoxication risks [1].

XLogP3

1.6

UNII

XR9T57F48T

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 84 of 122 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 122 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18881-04-4

Wikipedia

(S)-cis-verbenol

General Manufacturing Information

Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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